(5E)-3-{[(2-chlorophenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chlorobenzylamine with 3,4,5-trimethoxybenzaldehyde in the presence of a base, followed by cyclization with thioglycolic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(5E)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl Chitosan: A biocompatible and biodegradable polymer with applications in drug delivery and tissue engineering.
Uniqueness
(5E)-3-{[(2-CHLOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its thiazolidinone core, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H19ClN2O4S2 |
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Molecular Weight |
451.0 g/mol |
IUPAC Name |
(5E)-3-[(2-chloroanilino)methyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-25-15-8-12(9-16(26-2)18(15)27-3)10-17-19(24)23(20(28)29-17)11-22-14-7-5-4-6-13(14)21/h4-10,22H,11H2,1-3H3/b17-10+ |
InChI Key |
XVBPLWWWUYQBCV-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CNC3=CC=CC=C3Cl |
Origin of Product |
United States |
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